2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline
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Overview
Description
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.
Attachment of the Trichlorophenoxy Group: The trichlorophenoxy group can be attached through nucleophilic aromatic substitution reactions, where the quinazoline core reacts with 2,4,5-trichlorophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The trichlorophenoxy group can be reduced under specific conditions to modify the chlorinated aromatic ring.
Substitution: Both the methylsulfanyl and trichlorophenoxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like thiolates, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-(2,4-dichlorophenoxy)quinazoline
- 2-(Methylsulfanyl)-4-(2,4,6-trichlorophenoxy)quinazoline
- 2-(Methylsulfanyl)-4-(2,3,4-trichlorophenoxy)quinazoline
Uniqueness
2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline is unique due to the specific positioning of the trichlorophenoxy group, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2OS/c1-22-15-19-12-5-3-2-4-8(12)14(20-15)21-13-7-10(17)9(16)6-11(13)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZDGKLTVNBRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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